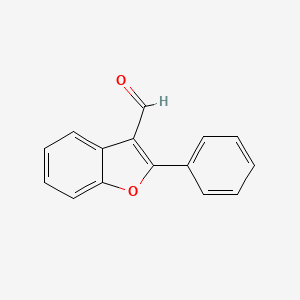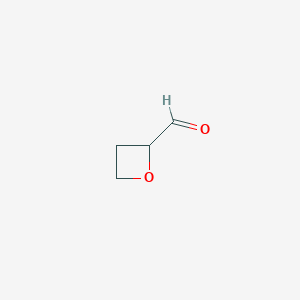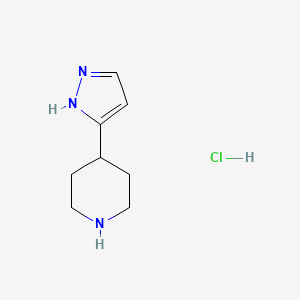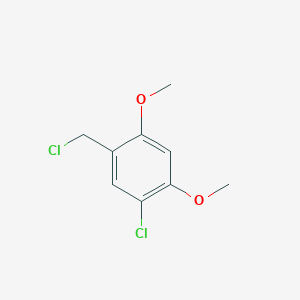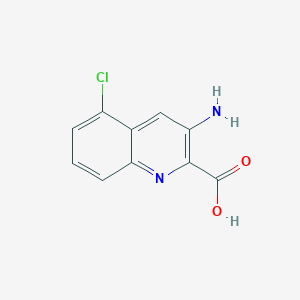
3-Amino-5-chloroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield . The use of environmentally benign solvents and catalysts is also emphasized in industrial settings to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield aminoquinoline derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Amino-5-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the amino and chloro substituents, resulting in different biological activities.
3-Aminoquinoline-2-carboxylic acid: Lacks the chloro substituent, which can affect its reactivity and applications.
5-Chloroquinoline-2-carboxylic acid: Lacks the amino group, leading to different chemical properties and uses.
Uniqueness
3-Amino-5-chloroquinoline-2-carboxylic acid is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
3-amino-5-chloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-2-1-3-8-5(6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15) |
InChI Key |
RBYUJPHIBNABGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Cl)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
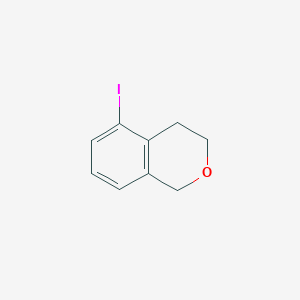
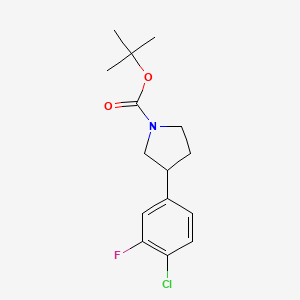
![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
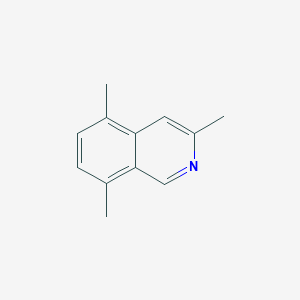
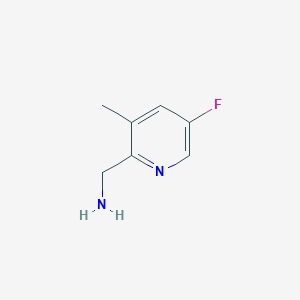
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)

![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
